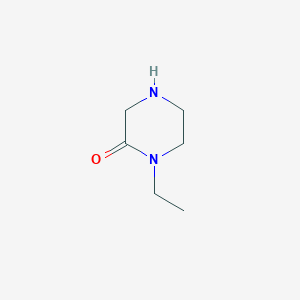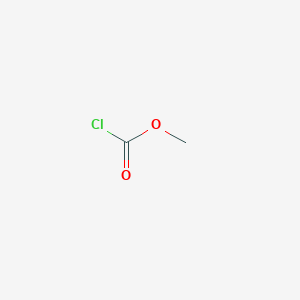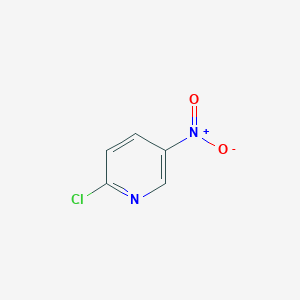
4-(甲硫基)苯甲醛
概述
描述
4-(Methylthio)benzaldehyde is an organic compound with the molecular formula C8H8OS. It is a benzaldehyde derivative where a methylthio group is attached to the para position of the benzene ring. This compound is a crucial building block in the synthesis of various pharmaceutical and biologically active compounds, including sulfur-containing terpyridine ligands and pyrrole derivatives with analgesic and anti-inflammatory properties .
科学研究应用
4-(Methylthio)benzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing complex organic molecules, including ligands and heterocyclic compounds.
Biology: It is used in the synthesis of compounds with antibacterial, antioxidant, and cytotoxic properties.
Medicine: It is an intermediate in the production of anti-inflammatory and analgesic drugs.
Industry: It is utilized in the manufacture of dyes, fragrances, and other specialty chemicals.
作用机制
Target of Action
4-(Methylthio)benzaldehyde is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is a key component in the formation of Schiff bases , which are known to exhibit a wide range of biological activities.
Mode of Action
The mode of action of 4-(Methylthio)benzaldehyde is largely dependent on the compounds it is used to synthesize. For instance, in the synthesis of Schiff bases, 4-(Methylthio)benzaldehyde reacts with various amines to form new compounds . The resulting Schiff bases can interact with biological targets in different ways, depending on their structure.
Biochemical Pathways
The specific biochemical pathways affected by 4-(Methylthio)benzaldehyde and its derivatives can vary widely. Schiff bases of 4-(methylthio)benzaldehyde have been shown to possess antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
The results of 4-(Methylthio)benzaldehyde’s action are largely seen through the activities of the compounds it helps synthesize. For example, Schiff bases of 4-(Methylthio)benzaldehyde have demonstrated antibacterial, antioxidant, and cytotoxic activities . Some derivatives have shown strong activity against human peripheral lymphocytes .
Action Environment
The action of 4-(Methylthio)benzaldehyde can be influenced by various environmental factors. For instance, the synthesis of Schiff bases requires specific conditions, such as the presence of methanol and a certain temperature . Additionally, the stability and efficacy of the resulting compounds can be affected by factors such as pH, temperature, and the presence of other chemicals.
生化分析
Biochemical Properties
4-(Methylthio)benzaldehyde plays a significant role in biochemical reactions. It can be used for the synthesis of sulfur-containing terpyridine ligands . It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .
Cellular Effects
It has been found that Schiff bases of 4-(Methylthio)benzaldehyde derivatives possess antioxidant activity . These derivatives have shown activity against human peripheral lymphocytes .
Molecular Mechanism
It is known to interact with various biomolecules during the synthesis of sulfur-containing terpyridine ligands and pyrrole derivatives .
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-(Methylthio)benzaldehyde involves the use of thioanisole as a starting material. The process includes the following steps :
Preparation of SZTA Catalyst: Mix titanium tetrachloride and zirconium oxychloride octahydrate, then add ammonia water dropwise to obtain a reaction system containing precipitates. Age the reaction system, filter, and wash the precipitates. Dip the precipitates in ammonium metavanadate and ammonium sulfate solutions, dry, and roast to obtain the SZTA catalyst.
Reaction: Add the SZTA catalyst and thioanisole in an autoclave, heat the mixture to 70-90°C, and introduce carbon monoxide to maintain a pressure of 0.5-5 MPa. Conduct the reaction for 3-8 hours, filter the reaction products, cool the filtrate to room temperature, and hydrolyze to obtain 4-(Methylthio)benzaldehyde.
Industrial Production Methods: The industrial production of 4-(Methylthio)benzaldehyde follows similar synthetic routes but is optimized for large-scale operations. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .
化学反应分析
4-(Methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Methylsulfinyl)benzaldehyde using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of 4-(Methylthio)benzaldehyde can yield 4-(Methylthio)benzyl alcohol.
Substitution: It can react with amines to form Schiff bases, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 4-(Methylsulfinyl)benzaldehyde.
Reduction: 4-(Methylthio)benzyl alcohol.
Substitution: Schiff bases of 4-(Methylthio)benzaldehyde.
相似化合物的比较
4-(Methylthio)benzaldehyde can be compared with other benzaldehyde derivatives:
4-(Methylsulfinyl)benzaldehyde: An oxidized form with different reactivity and applications.
4-(Methylmercapto)benzaldehyde: Another sulfur-containing benzaldehyde with similar properties but different synthesis routes.
Uniqueness: 4-(Methylthio)benzaldehyde is unique due to its specific reactivity and the ability to form a wide range of derivatives with significant biological and industrial applications .
属性
IUPAC Name |
4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYABWJVXXOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033047 | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-89-7 | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLTHIO)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TVQ11BIY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-(Methylthio)benzaldehyde in scientific research?
A1: 4-(Methylthio)benzaldehyde serves as a versatile building block in organic synthesis, particularly for creating various derivatives like Schiff bases, thiazolidin-4-ones, and acridine-1,8-diones. These derivatives exhibit diverse biological activities, making them attractive targets for drug discovery research. For example, Schiff bases derived from 4-(Methylthio)benzaldehyde have shown antibacterial [], antioxidant [], and cytotoxic [, ] properties. Additionally, it is used in material science, such as developing nonlinear optical crystals [].
Q2: How is 4-(Methylthio)benzaldehyde characterized structurally?
A2: 4-(Methylthio)benzaldehyde can be characterized using various spectroscopic techniques:
- Spectroscopy:
- 1H NMR: Provides information about the hydrogen atoms' environment within the molecule. [, , ]
- FT-IR: Helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern. [, , ]
- UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. [, ]
Q3: Is there evidence of using 4-(Methylthio)benzaldehyde in developing analytical sensors?
A3: Yes, researchers have successfully synthesized organosilatranes functionalized with Schiff bases derived from 4-(Methylthio)benzaldehyde []. These compounds displayed high selectivity and sensitivity for detecting Zirconium (IV) ions in solution using UV-Visible absorption methods. This highlights the potential of 4-(Methylthio)benzaldehyde derivatives in developing novel chemical sensors.
Q4: Are there any studies exploring the structure-activity relationship (SAR) of 4-(Methylthio)benzaldehyde derivatives?
A4: Several studies have investigated the impact of structural modifications on the biological activity of 4-(Methylthio)benzaldehyde derivatives. For instance, research on thiazolidin-4-ones [] and acridine-1,8-diones [] derived from this compound showed that the substituent on the phenyl ring significantly influences their anti-inflammatory and antidiabetic activities. This suggests that specific structural modifications can be implemented to optimize the desired biological activity of these compounds.
Q5: What in vitro models have been used to assess the biological activity of 4-(Methylthio)benzaldehyde derivatives?
A5: Researchers have employed various in vitro models to evaluate the biological activity of 4-(Methylthio)benzaldehyde derivatives. Some examples include:* Antibacterial activity: Evaluation against clinically isolated strains like E. coli, P. fluorescence, M. luteus, and B. subtilis [].* Antioxidant activity: Assessed using DPPH• and ferrous ion chelating (Fe2+) assays [].* Cytotoxicity: Determined using the trypan blue dye exclusion method against human peripheral lymphocytes [] and the MTT assay on human keratinocyte cell lines like EpiDerm™ SIT, LabCyte EPI-24, and KeraSkin™-VM [].
Q6: Has 4-(Methylthio)benzaldehyde been investigated for its potential in treating inflammatory conditions?
A6: Yes, studies have demonstrated the anti-inflammatory potential of 4-(Methylthio)benzaldehyde derivatives. For example, S-methylphenyl substituted acridine-1,8-diones synthesized from 4-(Methylthio)benzaldehyde exhibited excellent anti-inflammatory activity in vitro, comparable to the standard drug diclofenac []. This finding highlights the potential of exploring 4-(Methylthio)benzaldehyde derivatives further for developing novel anti-inflammatory therapies.
Q7: Are there computational studies on 4-(Methylthio)benzaldehyde derivatives?
A7: Computational chemistry techniques, including molecular docking, have been employed to study 4-(Methylthio)benzaldehyde derivatives []. For instance, researchers docked a Schiff base functionalized organosilatrane, synthesized from 4-(Methylthio)benzaldehyde, against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The results indicated a strong binding affinity, suggesting the potential of this compound as a COX-2 inhibitor and supporting its anti-inflammatory properties.
Q8: What methods are commonly used for synthesizing 4-(Methylthio)benzaldehyde?
A9: One method for synthesizing 4-(Methylthio)benzaldehyde involves using a SZTA catalyst (synthesized from TiCl4, ZrOCl2•8H2O, aqueous ammonia, ammonium metavanadate, and (NH4)2SO4) and thioanisole under high pressure with CO []. This method offers a potential route for large-scale production of 4-(Methylthio)benzaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)













